Diguanylic acid - 17332-09-1

Diguanylic acid

Catalog Number: EVT-1195598
CAS Number: 17332-09-1
Molecular Formula: C20H26N10O15P2
Molecular Weight: 708.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diguanylic acid is classified as a cyclic nucleotide, specifically a cyclic dinucleotide. It is synthesized naturally within bacterial cells and can also be produced synthetically for research purposes. The compound is derived from guanosine triphosphate and participates in signaling pathways by influencing the activity of various proteins and enzymes.

Synthesis Analysis

Methods

The synthesis of cyclic bis(3′-5′)diguanylic acid has been approached through several methodologies. Traditional methods often involve the use of phosphotriester chemistry, which allows for the assembly of nucleotide structures. Recent advancements have introduced more efficient synthetic routes that enhance yield and simplify the process.

Technical Details

The new synthetic strategies focus on achieving higher yields and reducing reaction times. For instance, one method reported a significant improvement in yield by modifying the guanosine building block to enhance its solubility and reactivity . These advancements are crucial for producing sufficient quantities of cyclic bis(3′-5′)diguanylic acid for biological studies.

Molecular Structure Analysis

Structure

Cyclic bis(3′-5′)diguanylic acid features a unique molecular structure characterized by two guanine nucleobases linked by two phosphate groups in a cyclic arrangement. The presence of 3′-5′ phosphodiester bonds contributes to its stability and functionality as a signaling molecule.

Data

The molecular formula of cyclic bis(3′-5′)diguanylic acid is C10H12N6O7P2C_{10}H_{12}N_6O_7P_2. Its molecular weight is approximately 358.2 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Cyclic bis(3′-5′)diguanylic acid participates in various chemical reactions that are essential for its biological activity. These include:

  1. Hydrolysis: Under physiological conditions, cyclic diguanylic acid can undergo hydrolysis, leading to the formation of linear guanylic acid derivatives.
  2. Interactions with Proteins: The compound interacts with specific receptor proteins, influencing their conformational states and activities, which is critical for signal transduction pathways.

Technical Details

The reactivity of cyclic bis(3′-5′)diguanylic acid is largely attributed to its phosphate groups, which can engage in nucleophilic attack reactions, facilitating interactions with other biomolecules.

Mechanism of Action

Process

The mechanism of action for cyclic bis(3′-5′)diguanylic acid involves its binding to regulatory proteins within bacterial cells, leading to downstream effects on gene expression and cellular behavior. Upon binding, it typically induces conformational changes in target proteins that modulate their activity.

Data

Research indicates that cyclic bis(3′-5′)diguanylic acid acts primarily through two-component signaling systems, where it influences the phosphorylation state of response regulators, thereby altering transcriptional responses to environmental cues .

Physical and Chemical Properties Analysis

Physical Properties

Cyclic bis(3′-5′)diguanylic acid is typically soluble in water due to its polar nature, which facilitates its interaction with biological macromolecules.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is relatively stable under physiological conditions but can be hydrolyzed by phosphodiesterases.
  • pH Sensitivity: Its stability can be affected by pH changes; optimal activity is observed around neutral pH levels.

Relevant analyses often involve spectroscopic methods to determine purity and structural integrity post-synthesis.

Applications

Cyclic bis(3′-5′)diguanylic acid has several scientific applications:

  1. Biological Research: It serves as a vital tool for studying bacterial signaling pathways and understanding mechanisms behind biofilm formation.
  2. Pharmaceutical Development: Due to its regulatory roles in pathogenic bacteria, cyclic bis(3′-5′)diguanylic acid analogs are being explored as potential therapeutic agents against bacterial infections.
  3. Synthetic Biology: Researchers utilize it in designing synthetic circuits for controlling gene expression in engineered organisms.
Introduction to Cyclic Diguanylic Acid (c-di-GMP)

Historical Discovery and Early Functional Characterization

The identification of cyclic di-Guanosine Monophosphate emerged from decades of rigorous biochemical investigation into bacterial cellulose biosynthesis. In the 1980s, Moshe Benziman’s research group at Hebrew University of Jerusalem pursued the elusive activator of cellulose synthase in the acetic acid bacterium Komagataeibacter xylinus (then classified as Acetobacter xylinum). Despite establishing uridine diphosphate glucose as the primary substrate, purified enzyme preparations retained merely 0.2% of the activity observed in whole cells, indicating a missing cofactor [1].

A breakthrough occurred when guanosine triphosphate was identified as a potent activator (K~a~ = 34 μM) of cellulose synthase in membrane fractions. Crucially, the non-hydrolyzable analog guanosine 5′-[γ-thio]triphosphate exhibited even stronger activation (K~a~ = 17 μM), suggesting the activator was a GTP derivative rather than GTP itself [1]. By 1987, Ross and colleagues in Benziman’s group had isolated and structurally characterized the activator as a novel cyclic dinucleotide: bis(3′,5′)-cyclic diguanylic acid [1] [5]. Key steps included:

  • Chromatographic Separation: The activator was purified using DEAE-Sephadex chromatography, indicating a highly anionic molecule.
  • Enzymatic Digestion: Sensitivity to T1 ribonuclease (specific for 3′-5′ phosphodiester bonds) revealed linkage topology.
  • Mass Spectrometry: A molecular mass of 690 Da matched the theoretical mass for cyclic diguanylic acid [1].
  • Chemical Synthesis: Authentic cyclic di-Guanosine Monophosphate synthesized chemically activated cellulose synthase identically to the native compound, confirming its structure [1] [5].

Despite this seminal work published in Nature, cyclic di-Guanosine Monophosphate attracted minimal attention for over a decade. Between 1987–2000, only 10 publications referenced it, predominantly from Benziman’s laboratory [1]. Nevertheless, their pioneering work laid essential foundations:

  • Identification of diguanylate cyclases (DGCs) with characteristic Gly-Gly-Asp-Glu-Phe (GGDEF) domains [1].
  • Discovery of phosphodiesterases (PDEs) containing Glu-Ala-Leu (EAL) domains [1] [6].
  • Demonstration of feedback regulation linking cyclic di-Guanosine Monophosphate levels to synthase/phosphodiesterase activities [1].

Table 1: Key Milestones in the Early Characterization of Cyclic di-Guanosine Monophosphate

YearDiscoverySignificanceReference
1987Structural identification as cellulose synthase activator in K. xylinusFirst evidence of a cyclic dinucleotide second messengerRoss et al., Nature [1] [5]
1990sIdentification of GGDEF and EAL domain proteinsEstablished enzymatic machinery for cyclic di-Guanosine Monophosphate synthesis and degradationBenziman group [1]
1991Quantification of cyclic di-Guanosine Monophosphate in bacterial cellsRevealed dynamic concentration changes (~nM-μM) in response to stimuli [1]
Late 1990sDemonstration of cyclic di-Guanosine Monophosphate in non-cellulose producersImplicated cyclic di-Guanosine Monophosphate in broader physiological functions beyond cellulose synthesis [1]

Chemical Identity and Nomenclature: From Bis(3',5')-Cyclic Diguanylic Acid to Cyclic di-Guanosine Monophosphate

Cyclic di-Guanosine Monophosphate belongs to the cyclic dinucleotide family, characterized by a unique macrocyclic structure formed through phosphodiester bonds linking two guanosine monophosphate units. Its systematic chemical designation is:

Bis(3′,5′)-cyclic diguanylic acid [7]

Molecular Architecture

  • Empirical Formula: C~20~H~24~N~10~O~14~P~2~ [5]
  • Mass: 690.09 g/mol [5]
  • Bond Connectivity: Two guanine nucleobases are linked via glycosidic bonds to ribose sugars, which are interconnected through two 3′-5′ phosphodiester bonds, forming a symmetrical 12-atom ring system [1] [5].
  • Stereochemistry: The molecule adopts a rigid, saddle-shaped conformation due to the syn orientation of both guanine bases relative to their ribose rings and the Rp,Rp stereochemistry at the phosphodiester chiral centers [5]. This topology creates distinct grooves for protein or nucleic acid recognition.

Table 2: Key Chemical Features Distinguishing Cyclic di-Guanosine Monophosphate from Related Nucleotides

PropertyCyclic di-Guanosine MonophosphateGuanosine TriphosphateCyclic Guanosine Monophosphate
Molecular ClassCyclic dinucleotideMononucleotideCyclic mononucleotide
Phosphate LinkagesTwo 3'-5' phosphodiesters forming a macrocycleLinear α-β-γ triphosphate3'-5' phosphodiester (intramolecular)
SymmetryC~2~ rotational symmetryNoneNone
StabilityResistant to RNases & heat denaturationHydrolyzed by phosphatasesHydrolyzed by phosphodiesterases
Biological RoleInterprotein signaling; riboswitch ligandEnergy transfer; protein synthesisKinase/phosphatase regulation

Nomenclature Evolution

The molecule’s naming reflects its functional characterization over time:

  • Descriptive Bioactivity: Initially termed "Cellulose Synthase Activator" based on its role in K. xylinus [1].
  • Structural Nomenclature: Adoption of "bis(3′,5′)-cyclic diguanylic acid" after structural elucidation [1] [7].
  • Universal Abbreviation: "Cyclic di-Guanosine Monophosphate" (cyclic di-Guanosine Monophosphate) became standardized with the recognition of its ubiquitous signaling role beyond cellulose synthesis [4] [5].

Chemical stability underlies its signaling efficiency: The 3′-5′ phosphodiester linkages confer resistance to nonspecific nucleases and thermal degradation, enabling persistence in extracellular environments—a trait exploited in interkingdom signaling [3] [7].

Evolutionary Significance as a Ubiquitous Bacterial Second Messenger

Cyclic di-Guanosine Monophosphate transcends phylogenetic boundaries within Bacteria, functioning as a central regulator of adaptive responses to environmental cues. Its evolutionary trajectory reveals remarkable conservation and diversification:

Ubiquity and Deep Evolutionary Origins

  • Domain Specificity: Cyclic di-Guanosine Monophosphate signaling is pervasive across >90% of sequenced bacterial genomes but is absent in Archaea and rare in Eukaryotes (e.g., identified only in Dictyostelium) [4] [5].
  • Ancient Emergence: Homologs of GGDEF/EAL domains occur in the earliest branching bacterial lineages, including thermophiles like Thermotoga maritima. This suggests cyclic di-Guanosine Monophosphate signaling predates the radiation of major bacterial phyla, potentially arising >3 billion years ago [4] [7]. Its heat resistance would have been advantageous in primordial high-temperature environments.
  • Domain Adaptation: Core enzymatic domains (GGDEF for synthesis, EAL/HD-GYP for degradation) underwent massive expansion via gene duplication and fusion to sensory domains (e.g., PAS, REC, GAF). This modular evolution enabled integration with diverse signal transduction pathways [4] [6].

Physiological Versatility and Selectivity

Cyclic di-Guanosine Monophosphate governs the transition between motile-planktonic and sessile-multicellular lifestyles—a fundamental adaptation for survival. Key regulated processes include:

  • Biofilm Matrix Production: Cyclic di-Guanosine Monophosphate upregulates exopolysaccharide (e.g., cellulose, alginate), adhesin, and matrix protein biosynthesis, promoting surface attachment and community formation [1] [4] [5].
  • Motility Suppression: Cyclic di-Guanosine Monophosphate represses flagellar and twitching motility via direct binding to motor complexes or transcriptional regulators [4] [5].
  • Virulence Modulation: Pathogens like Vibrio cholerae, Salmonella enterica, and Pseudomonas aeruginosa deploy cyclic di-Guanosine Monophosphate to suppress acute virulence factors (e.g., toxins, secretion systems) while enhancing biofilm-mediated chronic infection [3] [4].
  • Cell Cycle Coordination: In Caulobacter crescentus, cyclic di-Guanosine Monophosphate oscillations regulate flagellar ejection and holdfast development during the swarmer-to-stalked cell transition [4] [6].

Table 3: Cyclic di-Guanosine Monophosphate-Regulated Physiological Processes Across Bacteria

Physiological ProcessExample OrganismCyclic di-Guanosine Monophosphate EffectMechanistic Insight
Cellulose BiosynthesisKomagataeibacter xylinus↑ 200-fold activation of cellulose synthaseDirect allosteric binding to synthase [1]
Biofilm FormationPseudomonas aeruginosa↑ Exopolysaccharide production & adhesionRiboswitch-mediated gene expression [4]
Virulence Factor ExpressionVibrio cholerae↓ Toxin production; ↑ biofilm formationRegulation of transcriptional regulators [3] [4]
Host InteractionVibrio choleraeAttracts C. elegans; suppresses host immunityExtracellular signaling via host neurons [3]
Cell DifferentiationCaulobacter crescentusCoordinates flagellar loss & stalk developmentControl of developmental regulators [4] [6]

Mechanistic Evolution: From Allostery to Transcriptional Control

Primordial cyclic di-Guanosine Monophosphate signaling likely involved direct enzyme regulation (e.g., cellulose synthase activation). This expanded via:

  • Receptor Diversification: Evolution of PilZ domain proteins and cyclic di-Guanosine Monophosphate-responsive riboswitches enabled specific signal decoding [4] [5].
  • Enzyme Regulation: Cyclic di-Guanosine Monophosphate controls enzymatic activity beyond synthesis/degradation. For example, in Caulobacter, a catalytically inactive GGDEF domain (with degenerate GEDEF motif) binds GTP and activates an adjacent EAL phosphodiesterase domain, linking cyclic di-Guanosine Monophosphate degradation to cellular GTP levels [6].
  • Interkingdom Signaling: Bacteria secrete cyclic di-Guanosine Monophosphate to manipulate host behaviors. Vibrio cholerae-derived cyclic di-Guanosine Monophosphate attracts Caenorhabditis elegans via olfactory neurons and suppresses SKN-1/HSF-1 transcription factors, impairing host immunity—a potential evolutionary adaptation for host colonization [3].

This evolutionary trajectory—from an enzyme activator in an environmental bacterium to a global regulator in pathogens and a cross-domain signaling molecule—underscores cyclic di-Guanosine Monophosphate’s profound role in microbial adaptation and its enduring legacy as a universal bacterial second messenger.

Properties

CAS Number

17332-09-1

Product Name

Diguanylic acid

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

Molecular Formula

C20H26N10O15P2

Molecular Weight

708.4 g/mol

InChI

InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

GWPHQANIBIHXEA-KLZCPPQDSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Synonyms

GpGp

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N

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